molecular formula C11H10N6 B15176344 9H-Purine-2,6-diamine, N2-phenyl- CAS No. 81613-41-4

9H-Purine-2,6-diamine, N2-phenyl-

Cat. No.: B15176344
CAS No.: 81613-41-4
M. Wt: 226.24 g/mol
InChI Key: UZDUTNNGXUWATH-UHFFFAOYSA-N
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Description

9H-Purine-2,6-diamine, N2-phenyl- is a derivative of purine, a heterocyclic aromatic organic compound This compound is characterized by the presence of a phenyl group attached to the nitrogen atom at the 2-position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purine-2,6-diamine, N2-phenyl- typically involves the reaction of 2,6-diaminopurine with a phenylating agent under controlled conditions. One common method includes the use of phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

9H-Purine-2,6-diamine, N2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides are used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

9H-Purine-2,6-diamine, N2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting folate-dependent enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase, and aminoimidazole carboxamide ribonucleotide transformylase (AICARFT). By inhibiting these enzymes, it disrupts the synthesis of DNA nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopurine: Lacks the phenyl group, making it less lipophilic.

    8-Phenyl-2,6-diaminopurine: Similar structure but with the phenyl group at the 8-position.

    N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethylphenyl)-9H-purine-2,6-diamine: A more complex derivative with additional substituents.

Uniqueness

9H-Purine-2,6-diamine, N2-phenyl- is unique due to its specific substitution pattern, which enhances its lipophilicity and ability to passively diffuse into cells. This property makes it a potent inhibitor of folate-dependent enzymes and a promising candidate for anticancer therapy .

Properties

CAS No.

81613-41-4

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

2-N-phenyl-7H-purine-2,6-diamine

InChI

InChI=1S/C11H10N6/c12-9-8-10(14-6-13-8)17-11(16-9)15-7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15,16,17)

InChI Key

UZDUTNNGXUWATH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C3C(=N2)N=CN3)N

Origin of Product

United States

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